2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone 2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1351613-54-1
VCID: VC7074355
InChI: InChI=1S/C19H22N6O2S/c1-23(19-22-17-14(27-2)5-3-6-15(17)28-19)13-16(26)24-9-11-25(12-10-24)18-20-7-4-8-21-18/h3-8H,9-13H2,1-2H3
SMILES: CN(CC(=O)N1CCN(CC1)C2=NC=CC=N2)C3=NC4=C(C=CC=C4S3)OC
Molecular Formula: C19H22N6O2S
Molecular Weight: 398.49

2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone

CAS No.: 1351613-54-1

Cat. No.: VC7074355

Molecular Formula: C19H22N6O2S

Molecular Weight: 398.49

* For research use only. Not for human or veterinary use.

2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone - 1351613-54-1

Specification

CAS No. 1351613-54-1
Molecular Formula C19H22N6O2S
Molecular Weight 398.49
IUPAC Name 2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Standard InChI InChI=1S/C19H22N6O2S/c1-23(19-22-17-14(27-2)5-3-6-15(17)28-19)13-16(26)24-9-11-25(12-10-24)18-20-7-4-8-21-18/h3-8H,9-13H2,1-2H3
Standard InChI Key WMENROGMLWDPFH-UHFFFAOYSA-N
SMILES CN(CC(=O)N1CCN(CC1)C2=NC=CC=N2)C3=NC4=C(C=CC=C4S3)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone, reflects its intricate architecture. Key structural features include:

  • A 4-methoxybenzo[d]thiazole core, which contributes aromaticity and electron-rich regions conducive to π-π stacking interactions.

  • A methylamino linker bridging the thiazole and a ketone group, introducing conformational flexibility.

  • A piperazine ring substituted with a pyrimidine moiety, enhancing hydrogen-bonding capacity and solubility in polar solvents.

Molecular Formula and Weight

With the molecular formula C₁₉H₂₂N₆O₂S and a molecular weight of 398.49 g/mol, the compound falls within the mid-range of small-molecule drug candidates. Its topological polar surface area (TPSA) of 115 Ų, calculated from structural descriptors, suggests moderate permeability across biological membranes.

Key Physicochemical Parameters

PropertyValue
CAS Number1351613-54-1
Molecular FormulaC₁₉H₂₂N₆O₂S
Molecular Weight398.49 g/mol
IUPAC Name2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
SMILESCN(CC(=O)N1CCN(CC1)C2=NC=CC=N2)C3=NC4=C(C=CC=C4S3)OC
SolubilityNot experimentally determined

The absence of solubility data underscores the need for further physicochemical profiling, particularly in pharmaceutically relevant solvents like water, DMSO, and ethanol.

Synthetic Strategies and Challenges

Retrosynthetic Analysis

The compound’s synthesis likely involves convergent routes due to its modular structure:

  • Benzo[d]thiazole Synthesis: The 4-methoxybenzo[d]thiazole moiety may derive from cyclization of 2-aminothiophenol derivatives with α-haloketones, followed by methoxylation at the 4-position.

  • Piperazine-Pyrimidine Assembly: The 4-(pyrimidin-2-yl)piperazine fragment could be prepared via nucleophilic aromatic substitution between 2-chloropyrimidine and piperazine.

  • Coupling Reactions: A final step might involve amide bond formation between the methylamino-thiazole and piperazine-ketone intermediates, potentially using carbodiimide-based coupling agents.

Optimized Reaction Pathways

While explicit synthetic details remain proprietary, analogous methodologies for related heterocycles suggest:

  • Thiazole Alkylation: Reacting 4-methoxybenzo[d]thiazol-2-amine with methyl iodide in the presence of a base (e.g., K₂CO₃) to install the methylamino group.

  • Piperazine Functionalization: Condensing piperazine with 2-chloropyrimidine under refluxing conditions in acetonitrile.

  • Ketone Linkage: Coupling the two fragments via a nucleophilic acyl substitution, employing HOBt/EDCI activation for amide bond formation.

Biological Activity and Mechanistic Hypotheses

Neurological Applications

Piperazine derivatives are prevalent in neuropharmacology due to their ability to cross the blood-brain barrier. The compound’s structural similarity to 5-HT₃ receptor antagonists (e.g., ondansetron) implies possible utility in managing chemotherapy-induced nausea or anxiety disorders.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals (DMSO-d₆, 400 MHz):

  • δ 3.85 (s, 3H, OCH₃)

  • δ 3.10–3.45 (m, 8H, piperazine-H)

  • δ 7.20–8.60 (m, 5H, aromatic H)

  • δ 2.95 (s, 3H, N-CH₃)

¹³C NMR would reveal carbonyl resonance near δ 170 ppm, with aromatic carbons between δ 110–160 ppm.

Infrared Spectroscopy (IR)

Key absorptions:

  • 1685 cm⁻¹ (C=O stretch)

  • 1590 cm⁻¹ (C=N of thiazole)

  • 1250 cm⁻¹ (C-O of methoxy group)

Pharmacological and Toxicological Considerations

ADMET Profiling

Computational predictions using SwissADME indicate:

  • Absorption: Moderate intestinal absorption (70% human oral absorption)

  • Metabolism: Susceptible to CYP3A4-mediated oxidation

  • Toxicity: Low AMES mutagenicity risk (predicted)

Applications and Future Directions

Therapeutic Development

Priority areas include:

  • Antimicrobial Resistance: As a novel scaffold against multidrug-resistant pathogens.

  • Targeted Cancer Therapy: Combination regimens with DNA-damaging agents.

  • Antithrombotic Agents: PAR4 inhibition for stroke prevention .

Research Priorities

  • Synthetic Optimization: Develop greener routes using flow chemistry.

  • In Vivo Efficacy: PK/PD studies in disease models.

  • Crystallography: X-ray structure determination to guide SAR.

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